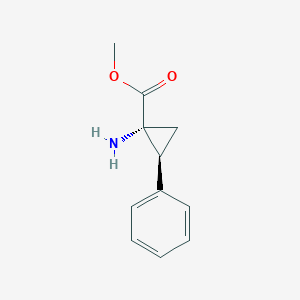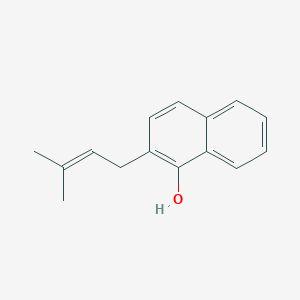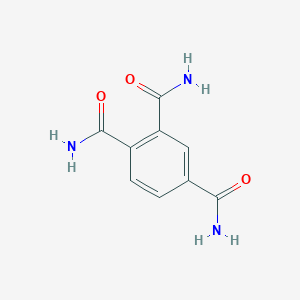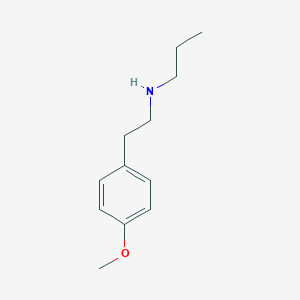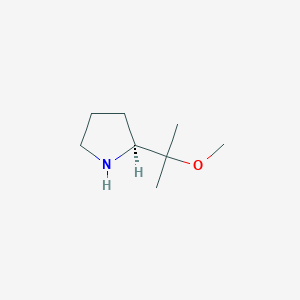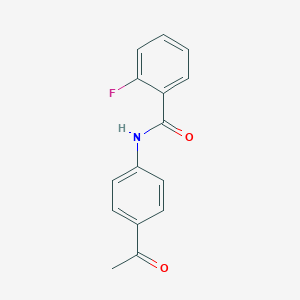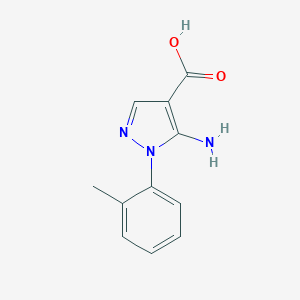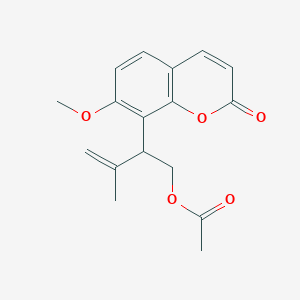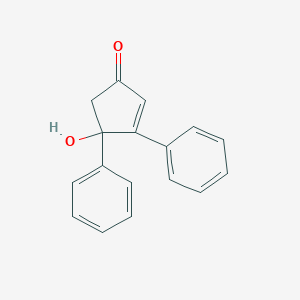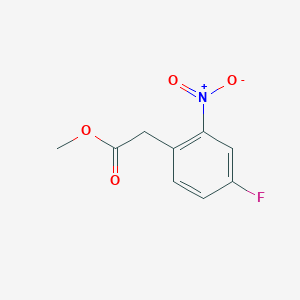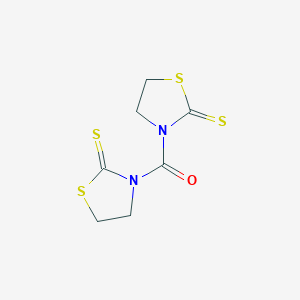
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a chemical compound with the molecular formula C9H8N2O2S4. It is also known as thiozolidinedione-8 and is used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body that are involved in inflammation, cancer growth, and glucose metabolism.
Biochemische Und Physiologische Effekte
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism by increasing insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to explore its potential use in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone can be synthesized by the reaction of 2-aminothiophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sulfur and sodium hydroxide to obtain the final compound. The synthesis method is relatively simple and can be achieved in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
135646-84-3 |
|---|---|
Produktname |
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Molekularformel |
C7H8N2OS4 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C7H8N2OS4/c10-5(8-1-3-13-6(8)11)9-2-4-14-7(9)12/h1-4H2 |
InChI-Schlüssel |
MYUJTBDPZBTTMC-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
Kanonische SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
Synonyme |
3,3'-Carbonylbis-2-thiazolidinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



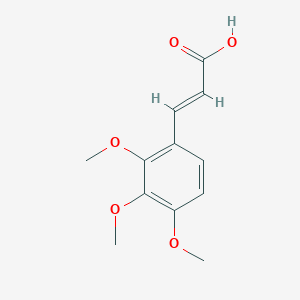
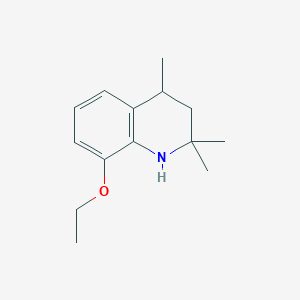
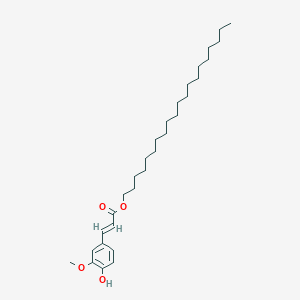
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
